Method Validation Recovery Range for Gefitinib Impurity 13 in HPLC Determination
In a validated HPLC method for the determination of related substances in gefitinib tablets, the average recoveries for impurities 1 through 14—a range that includes Gefitinib Impurity 13—were determined to be 98.0% to 102.0% across nine replicates (n=9) [1]. This recovery range establishes the quantitative reliability of the analytical method for accurately measuring Impurity 13 at specification-relevant concentrations, and is comparable to the recovery range of 95.99–100.55% reported for process-related impurities in a separate RP-HPLC method .
| Evidence Dimension | Recovery in HPLC method validation (accuracy) |
|---|---|
| Target Compound Data | Average recovery 98.0%–102.0% (n=9) across impurities 1–14 including Impurity 13 |
| Comparator Or Baseline | Process-related impurities: 95.99%–100.55% (RP-HPLC method, Chandrashekara et al., 2014) |
| Quantified Difference | Target method recovery range lies within 1–2 percentage points of comparator method recovery range; both exceed typical acceptance criteria of 80–120% |
| Conditions | Shimadazu GL Inertsustain C18 column (3.0×100 mm, 3 μm), 0.05 mol·L⁻¹ ammonium acetate–methanol (83:17) mobile phase A, acetonitrile mobile phase B, gradient elution, 247 nm detection, 55 °C column temperature, 5 μL injection [1] |
Why This Matters
The recovery range of 98.0–102.0% provides documented evidence of accurate quantitation for Gefitinib Impurity 13 under validated conditions, enabling its reliable use as a reference standard for method suitability testing and impurity quantitation in ANDA submissions.
- [1] Chen L, Wu B, Lin Q, Chen Z, Cai S. Study on the Determination of Related Substances and Quality Control of Gefitinib Tablets. Chinese Journal of Modern Applied Pharmacy. 2024;41(17):2381-2387. View Source
